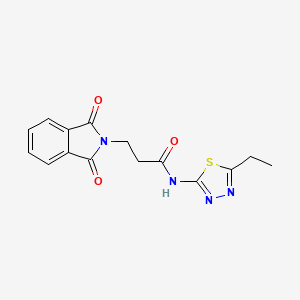
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic molecule that integrates a dioxoisoindoline moiety with a thiadiazole group. Its structural uniqueness positions it as a candidate for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N4O3S with a molecular weight of 342.36 g/mol. The structure features a 1,3-dioxoisoindoline ring which is known for its biological relevance, particularly in drug development.
Synthesis
The synthesis of this compound typically involves:
- Formation of the dioxoisoindoline moiety through cyclization reactions.
- Synthesis of the thiadiazole group via reactions involving hydrazine derivatives and appropriate nitriles.
- Coupling reactions to form the final amide structure.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of DNA/RNA synthesis , leading to reduced cellular proliferation.
- Targeting key kinases involved in tumorigenesis.
For instance, derivatives of 1,3,4-thiadiazole have shown cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | Varies |
Antimicrobial Activity
The thiadiazole derivatives have also been reported to possess antimicrobial properties. They demonstrate effectiveness against various bacterial strains through mechanisms that may involve:
- Disruption of bacterial cell walls.
- Inhibition of essential enzymes.
Case Studies
- Antitumor Activity : A study assessed the efficacy of a related thiadiazole compound in inhibiting tumor growth in vivo. The results indicated that the compound was significantly more effective than standard treatments like valproic acid .
- Neuroprotective Effects : Another investigation into neuroprotective properties revealed that certain thiadiazole derivatives could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme inhibition : Targeting specific enzymes involved in cancer progression or microbial survival.
- Cell cycle arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-12-17-18-15(23-12)16-11(20)7-8-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6H,2,7-8H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUQVOOXHGUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













